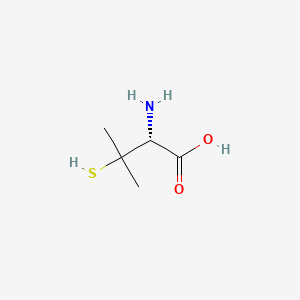
L-Penicillamine
Descripción general
Descripción
L-Penicillamine is a pharmaceutical of the chelator class . It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties . It is generally used as a metal-chelating agent .
Molecular Structure Analysis
L-Penicillamine has a molecular formula of C5H11NO2S . It is the L-enantiomer of penicillamine . A study has shown that the DNA-immobilized special conformation recognition of L-Penicillamine can be achieved using a chiral molecular imprinting technique .Chemical Reactions Analysis
L-Penicillamine has been observed to undergo substitution reactions with arsenic (III) compounds with thiols . A competitive-displacement fluorescence assay for L-Penicillamine has also been developed based on the reaction between the target and N-acetyl-L-cysteine-capped CdTe quantum dots for copper ions .Physical And Chemical Properties Analysis
L-Penicillamine has a molecular weight of 149.21 g/mol . It is a good water-soluble compound . The InChI of L-Penicillamine isInChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m1/s1 .
Aplicaciones Científicas De Investigación
Chiral Molecular Imprinting Technique
L-Penicillamine (L-Pen) has been used in the development of a new chiral molecularly imprinted polymer (MIP) sensor . This sensor has dual recognition ability and is used for the highly selective separation of enantiomers with toxic side effects in drugs . The sensor contains double-stranded deoxyribonucleic acid (dsDNA) as the element that immobilizes the chiral molecular conformation . The dsDNA enables the imprinted cavities to match the three-dimensional structure and functional groups from the chiral molecule .
Synthesis of Copper Nanoclusters
L-Penicillamine is used in the synthesis of copper nanoclusters (CuNCs) from copper (II) . Copper nanoclusters have potential applications in various fields such as catalysis, biosensing, and bioimaging.
Preparation of Ligands
L-Penicillamine is used in the preparation of ligands based on pyridine-2,6-dicarboxylic acid . These ligands, in combination with cobalt (III), are used to convert acetonitrile to acetamide and benzonitrile to benzamide .
Drug Analysis
The MIP/dsDNA sensor developed using L-Penicillamine has been successfully applied in the analysis of L-Pen in penicillamine tablets . This application is crucial in ensuring the quality and safety of pharmaceutical products.
Enantiomer Separation
The MIP/dsDNA sensor using L-Penicillamine can selectively separate Pen enantiomers . This is important in the pharmaceutical industry as different enantiomers can have different pharmacological activities, toxicity, absorption, distribution, and metabolism .
Toxicity Reduction in Drugs
The use of L-Penicillamine in the development of the MIP/dsDNA sensor helps in the reduction of toxic side effects in drugs . This is achieved through the highly selective separation of enantiomers .
Mecanismo De Acción
Target of Action
L-Penicillamine, a chelator class pharmaceutical, primarily targets copper ions in the body . It is used to treat conditions like Wilson’s disease, cystinuria, and rheumatoid arthritis . In Wilson’s disease, it binds to accumulated copper, allowing it to be eliminated in the urine . In rheumatoid arthritis, it inhibits macrophages, decreases IL-1, and reduces the number of T-lymphocytes .
Mode of Action
L-Penicillamine interacts with its targets by forming stable complexes. In the case of Wilson’s disease, it binds to copper ions, forming a complex that can be excreted in the urine . This action reduces the excess copper in the body. For rheumatoid arthritis, it acts as an immunosuppressant, inhibiting macrophages, decreasing IL-1, and reducing the number of T-lymphocytes . It also prevents collagen cross-linkage .
Biochemical Pathways
L-Penicillamine affects several biochemical pathways. It inhibits the enzyme serine palmitoyltransferase, which catalyzes the first committed step of de novo sphingolipid biosynthesis . In cystinuria, it binds with cysteine to form a mixed disulfide, which is more soluble than cystine . This action reduces excess cystine excretion .
Pharmacokinetics
The absorption of L-Penicillamine is rapid but incomplete, with a bioavailability that varies . Its metabolism occurs in the liver, with small amounts metabolized to s-methyl-d-penicillamine . The elimination half-life ranges from 1.7 to 7 hours . The majority of the drug is excreted in the urine, primarily as disulfides .
Result of Action
The action of L-Penicillamine leads to several molecular and cellular effects. In Wilson’s disease, it helps to reduce the copper overload in the body . In rheumatoid arthritis, it suppresses disease activity . In cystinuria, it reduces the formation of cystine stones .
Action Environment
The action, efficacy, and stability of L-Penicillamine can be influenced by various environmental factors. For instance, its water-soluble nature allows it to form stable complexes with heavy metal ions, enhancing its chelating ability . .
Safety and Hazards
Direcciones Futuras
There are promising new therapies for diseases treated by L-Penicillamine that demonstrate the potential to reduce stone events and improve the quality of life for patients without the side effects of current therapies . The potential use of cystine mimetics, gene therapy, V2-receptor blockers, and SGLT2 inhibitors are being explored .
Propiedades
IUPAC Name |
(2R)-2-amino-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317136 | |
| Record name | L-Penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Penicillamine | |
CAS RN |
1113-41-3, 52-67-5 | |
| Record name | L-Penicillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Penicillamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-β-mercaptovaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLAMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO1YIB7OIG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does L-Penicillamine exert its antivitamin B6 activity?
A1: L-Penicillamine acts as an antivitamin B6 primarily by forming a thiazolidine derivative with pyridoxal 5'-phosphate (PLP), the active form of vitamin B6 [, ]. This reaction effectively reduces the bioavailability of PLP, leading to a functional vitamin B6 deficiency.
Q2: How does L-Penicillamine affect the growth of E. coli?
A2: L-Penicillamine inhibits the growth of both wild-type and vitamin B6-requiring mutant strains of E. coli []. In the mutant strain, this inhibition is more pronounced and directly linked to vitamin B6 deficiency caused by L-Penicillamine's interaction with PLP. Interestingly, the wild-type strain can partially circumvent this deficiency by upregulating vitamin B6 biosynthesis.
Q3: What are the downstream effects of L-Penicillamine's interaction with copper in Wilson's Disease?
A3: L-Penicillamine chelates copper in vivo, a key mechanism in treating Wilson’s disease []. This chelation enhances copper excretion and potentially reduces copper accumulation in tissues, mitigating the disease's progression.
Q4: What is the role of L-Penicillamine in modulating nitric oxide (NO)-induced cell injury?
A4: While L-Penicillamine itself can be nitrosylated to form S-nitroso-N-acetyl-D,L-penicillamine (SNAP), a NO donor, research suggests its role in NO-mediated processes is complex []. Some studies indicate a potential protective effect of increased intracellular tetrahydrobiopterin (BH4) levels, a cofactor for nitric oxide synthase, against SNAP-induced endothelial cell injury []. This protection may be attributed to BH4's ability to reduce oxidative stress induced by hydrogen peroxide, a byproduct of NO metabolism.
Q5: What is the molecular formula and weight of L-Penicillamine?
A5: The molecular formula of L-Penicillamine is C5H11NO2S, and its molecular weight is 149.21 g/mol.
Q6: Is there any spectroscopic data available to differentiate L-Penicillamine from its enantiomer, D-Penicillamine?
A6: Yes, terahertz time-domain spectroscopy (THz-TDS) has been successfully employed to differentiate L-Penicillamine from D-Penicillamine and DL-Penicillamine []. The distinct absorption spectra observed are attributed to differences in crystal structure and vibrational modes within the crystal lattice of each form.
Q7: Has L-Penicillamine been used in material science applications?
A7: Yes, L-Penicillamine has been investigated in material science, specifically for modifying quartz crystal microbalances (QCMs) using a vapor-diffused molecular assembly technique []. This modification allows for the specific recognition and measurement of chiral molecules, showcasing its potential in sensor development.
Q8: Does L-Penicillamine exhibit any catalytic properties?
A8: While not a catalyst in the traditional sense, L-Penicillamine plays a crucial role in a novel bio-inspired nitrile hydration system []. When combined with cobalt(III) and a pyridine-2,6-dicarboxylic acid scaffold, L-Penicillamine facilitates the conversion of nitriles to amides, mimicking the activity of the metalloenzyme nitrile hydratase.
Q9: Have any computational studies been conducted on L-Penicillamine?
A9: While the provided research excerpts do not focus on computational studies, this area holds potential for future research. Computational methods could be employed to further investigate the interaction of L-Penicillamine with PLP, explore its metal-chelating properties, and design novel derivatives with enhanced therapeutic profiles.
Q10: How does the structure of L-Penicillamine contribute to its anti-oxytocin activity?
A10: Research on oxytocin analogues reveals that modifications to the structure of L-Penicillamine can significantly alter its biological activity [, ]. Replacing the cysteine residue in oxytocin with L-Penicillamine, as seen in [1-L-penicillamine]oxytocin, results in a potent oxytocin antagonist. This suggests that the specific structural features of L-Penicillamine at position 1 are crucial for interfering with oxytocin's interaction with its receptor.
Q11: Does the chirality of Penicillamine affect its biological activity?
A11: Yes, chirality significantly influences the biological activity of Penicillamine. D-Penicillamine and L-Penicillamine exhibit different pharmacological properties [, , , , ]. Notably, D-Penicillamine demonstrates less antivitamin B6 activity compared to the L-isomer [, ].
Q12: What are the SHE considerations associated with L-Penicillamine use and handling?
A12: While specific SHE regulations are not discussed in the provided research, it's crucial to handle L-Penicillamine with appropriate safety measures. Like many pharmaceuticals, L-Penicillamine may pose risks if not handled appropriately during manufacturing, use, and disposal.
Q13: How does L-Penicillamine impact the growth of Sarcoma 180 tumor cells in vivo?
A13: L-Penicillamine demonstrates a significant retardation effect on the growth of solid Sarcoma 180 tumors in mice models, especially when combined with a pyridoxine-deficient diet []. This antitumor activity is attributed to L-Penicillamine's role as a vitamin B6 antagonist, highlighting the importance of vitamin B6 in tumor growth.
Q14: What are the potential toxicities associated with L-Penicillamine administration?
A14: While not the focus of this Q&A, it's important to acknowledge that L-Penicillamine can induce pyridoxine deficiency, especially with prolonged use []. This side effect highlights the importance of monitoring vitamin B6 levels during L-Penicillamine therapy.
Q15: What were the early clinical applications of Penicillamine?
A15: Penicillamine was first introduced as a treatment for Wilson's disease due to its ability to chelate copper []. This marked a significant milestone in managing this genetic disorder.
Q16: When was the anti-vitamin B6 activity of L-Penicillamine first reported?
A16: The anti-pyridoxine activity of L-penicillamine was first reported in 1957 by Kuchinskas and du Vigneaud []. This discovery was pivotal in understanding the potential side effects associated with L-Penicillamine therapy.
Q17: How does the research on L-Penicillamine bridge different scientific disciplines?
A17: The research on L-Penicillamine exemplifies the interconnected nature of scientific disciplines. From its initial application as a chelating agent in medicine [] to its exploration in material science for sensor development [], L-Penicillamine has spurred research across diverse fields. The study of its interactions with biological systems, particularly its role in modulating enzymatic activity [, , ] and influencing cellular processes [], further underscores the importance of cross-disciplinary approaches in advancing our understanding of this molecule and its potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



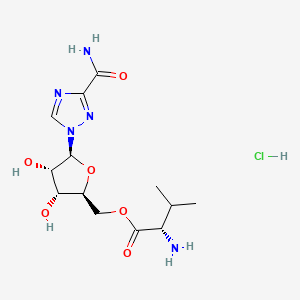

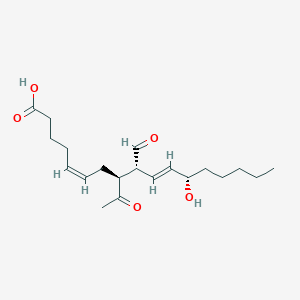
![5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1675192.png)
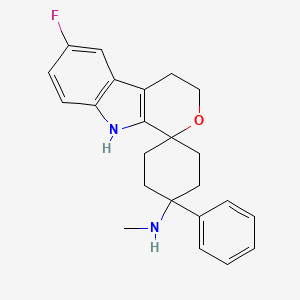
![Phosphonic acid, [1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, pentasodium salt](/img/structure/B1675195.png)
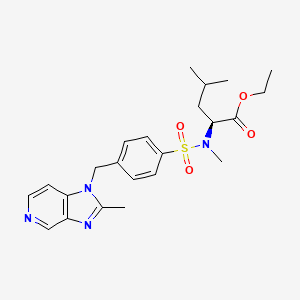
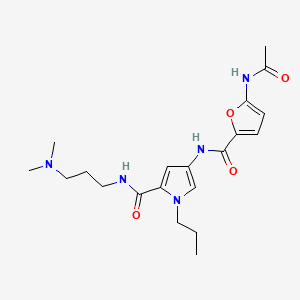
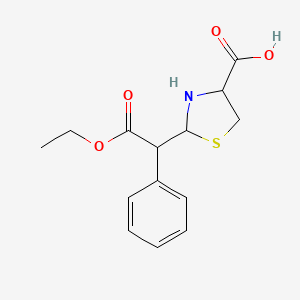

![4-[(2E)-3-phenylprop-2-en-1-yl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide](/img/structure/B1675203.png)
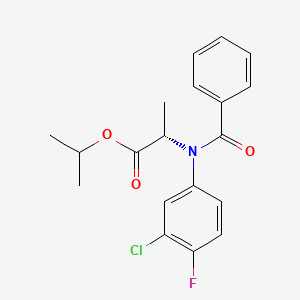
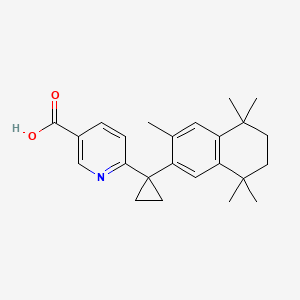
![1,1-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]cyclohexane](/img/structure/B1675210.png)